REACTION_SMILES
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[Cl-:9].[Cl:10][c:11]1[c:12]([C:13](=[O:14])[NH:15][C:16](=[O:17])[OH:18])[c:19]([F:23])[cH:20][cH:21][cH:22]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH2:8])[n:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:16]([NH:15][C:13]([c:12]2[c:11]([Cl:10])[cH:22][cH:21][cH:20][c:19]2[F:23])=[O:14])=[O:17])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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O=C(O)NC(=O)c1c(F)cccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)NC(=O)c1c(F)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cn1
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Name
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Type
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product
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Smiles
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O=C(NC(=O)c1c(F)cccc1Cl)Nc1ccc(Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |